Product packaging for 6-(3,4-Dichlorophenyl)nicotinaldehyde(Cat. No.:)

6-(3,4-Dichlorophenyl)nicotinaldehyde

Cat. No.: B12051023
M. Wt: 252.09 g/mol
InChI Key: ZNQSRAQPCKCNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 6-(3,4-Dichlorophenyl)nicotinaldehyde ( 898796-05-9) is a specialty organic compound featuring a nicotinaldehyde (pyridine-3-carbaldehyde) core coupled with a 3,4-dichlorophenyl substituent. This high-purity reagent is supplied for research and development purposes exclusively. Research Applications and Value As a functionalized pyridine derivative, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . The presence of both an aldehyde group and a dichlorophenyl ring on the pyridine scaffold makes it a valuable precursor for the design and synthesis of more complex molecules. It can undergo various transformations, and its structure is of interest in the development of compounds for non-linear optical (NLO) studies . Pyridine-based structures similar to this one are frequently investigated for their potential electronic and optical properties in material science . Handling and Storage This product is intended for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7Cl2NO B12051023 6-(3,4-Dichlorophenyl)nicotinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7Cl2NO

Molecular Weight

252.09 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7Cl2NO/c13-10-3-2-9(5-11(10)14)12-4-1-8(7-16)6-15-12/h1-7H

InChI Key

ZNQSRAQPCKCNST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)C=O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Pathways for 6 3,4 Dichlorophenyl Nicotinaldehyde

Palladium-Catalyzed Cross-Coupling Approaches for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and widely utilized strategy for the construction of biaryl systems, including the arylation of pyridine (B92270) rings. These methods offer a direct means to form the pivotal carbon-carbon bond between the pyridine and dichlorophenyl moieties.

Suzuki-Miyaura Coupling Protocols for Arylated Nicotinaldehydes

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, stands as a premier method for generating C-C bonds. masterorganicchemistry.comresearchgate.netsigmaaldrich.comurfu.ru Its advantages include mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents. researchgate.netsigmaaldrich.com

The core of this approach involves the coupling of a suitable pyridine precursor with 3,4-dichlorophenylboronic acid. This boronic acid is a commercially available reagent that serves as the source of the 3,4-dichlorophenyl group. sigmaaldrich.com The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The general mechanism involves the oxidative addition of the halopyridine to the Pd(0) catalyst, followed by transmetalation with the boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the arylated pyridine and regenerate the Pd(0) catalyst. sigmaaldrich.com

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. A variety of palladium sources, such as Pd(PPh₃)₄ and Pd(dppf)Cl₂, have been employed successfully in Suzuki-Miyaura couplings of heterocyclic compounds. nih.govorgsyn.org The selection of a suitable base, like sodium carbonate or potassium phosphate, is essential for the activation of the boronic acid to facilitate the transmetalation step. researchgate.net

A representative Suzuki-Miyaura coupling for the synthesis of a 6-aryl-nicotinaldehyde derivative is presented below:

Representative Suzuki-Miyaura Reaction Conditions

Parameter Condition Reference(s)
Aryl Halide 6-Chloronicotinaldehyde orgsyn.org
Boronic Acid 3,4-Dichlorophenylboronic acid sigmaaldrich.com
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) nih.gov
Base K₂CO₃ (2.0 eq) orgsyn.org
Solvent 1,4-Dioxane/H₂O orgsyn.org
Temperature 85-100 °C orgsyn.org
Yield Moderate to Good nih.gov

The synthesis of the requisite 6-halonicotinaldehyde precursor is a critical preliminary step. 6-Chloronicotinaldehyde is a common starting material due to the reactivity of the C-Cl bond in palladium-catalyzed reactions, particularly with the use of modern, electron-rich and bulky phosphine (B1218219) ligands that can facilitate the oxidative addition of aryl chlorides. sigmaaldrich.com The synthesis of 6-chloronicotinic acid derivatives, which can then be converted to the aldehyde, has been described. nih.gov For instance, 2,6-dichloronicotinic acid can be prepared and subsequently functionalized. nih.gov The aldehyde functionality can be introduced before or after the cross-coupling reaction. If introduced prior, it is important that the reaction conditions are compatible with the aldehyde group to avoid side reactions.

The reactivity of halopyridines in Suzuki-Miyaura coupling generally follows the order I > Br > Cl, which is typical for oxidative addition to palladium(0). sigmaaldrich.com However, advances in catalyst systems have made the use of the more cost-effective chloro-derivatives increasingly common. sigmaaldrich.com

Exploration of Alternative Transition Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed reactions can also be employed for the synthesis of 6-(3,4-Dichlorophenyl)nicotinaldehyde.

The Stille coupling utilizes an organotin reagent in place of an organoboron compound. organic-chemistry.orgyoutube.com This reaction is known for its tolerance of a wide array of functional groups and is not sensitive to moisture or air. nih.gov The synthesis would involve the reaction of a 6-halonicotinaldehyde with tributyl(3,4-dichlorophenyl)stannane. organic-chemistry.org A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification. masterorganicchemistry.com

The Heck reaction involves the coupling of an aryl halide with an alkene. In this context, one could envision a reaction between 6-halonicotinaldehyde and 3,4-dichlorostyrene, though this would yield a styrenylpyridine intermediate that would require subsequent reduction of the double bond.

The Negishi coupling employs an organozinc reagent. This method is known for its high reactivity and ability to form C-C bonds under mild conditions. The synthesis would proceed via the reaction of a 6-halonicotinaldehyde with a (3,4-dichlorophenyl)zinc halide reagent.

Reductive Synthesis Routes for Nicotinaldehydes

An alternative to building the C-C bond is to start with a precursor that already contains the 6-(3,4-dichlorophenyl)nicotinoyl skeleton and then selectively reduce the carboxylic acid or a derivative thereof to the aldehyde.

Selective Reduction of Nicotinic Acid Derivatives and Their Amides

The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation as the aldehyde is typically more reactive than the starting acid and is prone to over-reduction to the corresponding alcohol. Therefore, this transformation is often carried out on a modified carboxylic acid derivative, such as an ester, an acid chloride, or an amide, using a sterically hindered and less reactive hydride reagent at low temperatures. masterorganicchemistry.com

Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for the partial reduction of esters and amides to aldehydes. masterorganicchemistry.com The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction. The mechanism involves the formation of a stable tetrahedral intermediate that collapses to the aldehyde upon aqueous workup.

A particularly effective method described for the synthesis of nicotinaldehydes involves the reduction of nicotinic acid morpholinamides. This approach offers high selectivity for the aldehyde product. The synthesis of the starting material, 6-(3,4-dichlorophenyl)nicotinic acid, can be achieved via a Suzuki-Miyaura coupling of a 6-halonicotinate ester followed by hydrolysis. The resulting acid can then be converted to the morpholinamide and subsequently reduced.

Representative Reduction Conditions

Parameter Condition Reference(s)
Substrate 6-(3,4-Dichlorophenyl)nicotinic acid morpholinamide
Reducing Agent LiAlH(OEt)₃ (prepared from LiAlH₄ and ethyl acetate) or DIBAL-H
Solvent Tetrahydrofuran (B95107) (THF)
Temperature 0 to 35 °C (for LiAlH(OEt)₃), -78 °C (for DIBAL-H)
Yield Good to High

This chemo-enzymatic-like approach, where a chemical modification (amide formation) directs the outcome of a subsequent reaction (reduction), provides a robust pathway to the desired aldehyde.

Optimization of Reducing Agents and Reaction Conditions

The synthesis of nicotinaldehydes, including the 6-(3,4-Dichlorophenyl) derivative, is often achieved through the reduction of a corresponding nicotinic acid derivative. Research has shown that the choice of the activated acid species and the reducing agent is critical for maximizing yield and minimizing side reactions. A particularly effective method involves the reduction of nicotinic acid morpholinamides. google.com

It has been discovered that nicotinic acid morpholinamides serve as superior precursors for reduction compared to other amides, such as piperidinamides. google.comgoogle.com The use of morpholinamides allows for nearly quantitative yields of the desired aldehyde under standard conditions, such as room temperature and atmospheric pressure. google.com

The optimization process involves fine-tuning the reducing agent system and the reaction environment. A common approach is the use of lithium aluminum hydride (LiAlH4) modified with an ester, such as ethyl acetate (B1210297), in a solvent like tetrahydrofuran (THF). google.com This modification tempers the reactivity of the hydride, preventing over-reduction to the corresponding alcohol.

The reaction conditions are typically mild. The temperature is often maintained between 0°C and room temperature (up to 40°C). google.com Reaction times are generally short, often ranging from one to three hours, with many reactions reaching completion in under 1.5 hours. google.comgoogle.com The process concludes with a work-up step, which may involve quenching with an acid, followed by extraction and purification to isolate the final aldehyde product. google.com

Below is a table summarizing the optimized conditions for the reduction of a substituted nicotinic acid morpholinamide to the corresponding nicotinaldehyde, based on analogous preparations.

Table 1: Optimized Conditions for Nicotinaldehyde Synthesis via Reduction

Parameter Optimized Condition Rationale Source
Precursor Nicotinic acid morpholinamide Superior precursor for aldehyde synthesis, leading to high yields. google.com
Reducing Agent LiAlH4 / Ethyl Acetate Modified hydride prevents over-reduction to alcohol. google.com
Solvent Tetrahydrofuran (THF) Standard aprotic solvent for hydride reductions. google.com
Temperature 0°C to 10°C Mild conditions favor selective aldehyde formation. google.com

| Reaction Time | ~1 hour | Rapid conversion to the desired product. | google.comgoogle.com |

Multi-Component Reactions (MCRs) Incorporating Nicotinaldehyde Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. beilstein-journals.org These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of structurally diverse compounds. beilstein-journals.orgresearchgate.net The aldehyde functionality of nicotinaldehyde derivatives is well-suited for participation in various MCRs, enabling the construction of complex heterocyclic systems. rsc.orgnih.gov

Condensation Reactions Involving the Aldehyde Functionality

The aldehyde group of this compound is a key functional handle for condensation reactions. libretexts.org In these reactions, the aldehyde reacts with a nucleophile, often an amine or an active methylene (B1212753) compound, typically resulting in the elimination of a water molecule to form a new carbon-nitrogen or carbon-carbon double bond. libretexts.org This step is fundamental to many MCRs that build complex molecular scaffolds. scirp.org

For instance, the reaction of an aldehyde with a primary amine forms an imine (Schiff base), a common intermediate in one-pot tandem reactions. cibtech.org This imine can then undergo further reactions within the same pot. Another important condensation is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene group (e.g., ethyl cyanoacetate) in the presence of a basic catalyst. This reaction is a cornerstone of MCRs for synthesizing highly substituted pyridine derivatives. acs.org

The table below illustrates representative condensation reactions that a nicotinaldehyde moiety can undergo as part of an MCR.

Table 2: Representative Condensation Reactions in MCRs

Reaction Type Reactants with Aldehyde Intermediate/Product Type Significance Source
Imine Formation Primary Amine (e.g., from nitroarene reduction) Imine (Schiff Base) Forms a C=N bond, key intermediate in tandem reactions. cibtech.org
Knoevenagel Condensation Active Methylene Compound (e.g., Ethyl Cyanoacetate) α,β-Unsaturated Compound Forms a C=C bond, precursor to cyclization. acs.org

| Aldol-type Condensation | Ketone (e.g., Acetophenone) | Enone | Forms a C=C bond, part of pyridine ring formation. | researchgate.netscirp.org |

One-Pot Synthetic Strategies for Complex Pyridine Scaffolds

One-pot syntheses that create complex pyridine scaffolds frequently utilize an aldehyde as a key building block. organic-chemistry.org The Hantzsch pyridine synthesis and its variations are classic examples of MCRs where an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonium (B1175870) acetate are condensed to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. youtube.com

More contemporary methods employ solid acid catalysts like Montmorillonite K10 clay to facilitate the one-pot, solvent-free synthesis of 2,4,6-trisubstituted pyridines from an aldehyde, a ketone, and ammonium acetate. researchgate.netscirp.org These methods are environmentally benign and often result in high yields and simple work-up procedures. scirp.org The reaction proceeds through a series of condensations and a final cyclodehydration/aromatization step. scirp.org Microwave-assisted synthesis has also emerged as a green and efficient technique to accelerate the one-pot formation of substituted pyridines from aldehydes and other components, significantly reducing reaction times and improving yields. acs.org

The following table summarizes different one-pot strategies for synthesizing complex pyridine structures using an aldehyde component.

Table 3: One-Pot Synthetic Strategies for Pyridine Scaffolds

Method Key Reagents Conditions Advantages Source
Hantzsch-type Synthesis Aldehyde, β-dicarbonyl compound, Ammonium Acetate Conventional heating or microwave irradiation. Well-established, versatile for 1,4-dihydropyridines. acs.orgyoutube.com
Clay-Catalyzed Synthesis Aldehyde, Ketone, Ammonium Acetate Solvent-free, Montmorillonite K10 catalyst. Environmentally friendly, high yields, recyclable catalyst. researchgate.netscirp.org

| Three-Component Heteroannulation | Aldehyde, 1,3-Dicarbonyl Compound, Ammonium Acetate | Reflux in ethanol, acid-free. | Mild conditions, excellent regioselectivity and yields. | organic-chemistry.org |

Chemical Transformations and Derivatization Strategies of 6 3,4 Dichlorophenyl Nicotinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 6-(3,4-dichlorophenyl)nicotinaldehyde is a primary site for chemical modification, susceptible to a variety of nucleophilic addition and condensation reactions. Its electrophilic carbon atom readily reacts with a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition Reactions for Alcohols and Imines

Nucleophilic addition to the carbonyl group of this compound provides a direct route to valuable functionalized derivatives such as secondary alcohols and imines.

The reduction of the aldehyde to a primary alcohol can be readily achieved using hydride-donating reagents. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate which is subsequently protonated to yield the corresponding alcohol, [6-(3,4-dichlorophenyl)pyridin-3-yl]methanol. libretexts.orgquizlet.com

Grignard reagents and organolithium compounds can also be employed to introduce a wide variety of alkyl, aryl, or vinyl groups, leading to the formation of secondary alcohols. libretexts.org The reaction involves the nucleophilic addition of the carbanion from the organometallic reagent to the aldehyde, followed by an acidic workup to protonate the resulting alkoxide. libretexts.orglibretexts.org For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield 1-(6-(3,4-dichlorophenyl)pyridin-3-yl)ethanol.

Imines, or Schiff bases, are formed through the reaction of the aldehyde with primary amines. This condensation reaction typically occurs under mild acidic or basic conditions and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. The formation of imines from aldehydes is a well-established reaction and can be applied to this compound to generate a library of derivatives with diverse substituents at the nitrogen atom. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct
HydrideSodium Borohydride (NaBH₄)[6-(3,4-Dichlorophenyl)pyridin-3-yl]methanol
Alkyl GrignardMethylmagnesium Bromide (CH₃MgBr)1-(6-(3,4-Dichlorophenyl)pyridin-3-yl)ethanol
AmineAniline (C₆H₅NH₂)N-(6-(3,4-Dichlorophenyl)pyridin-3-ylmethylene)aniline

Condensation Reactions with Varied Nucleophiles

Condensation reactions provide a powerful tool for extending the carbon framework of this compound. The Knoevenagel condensation, for example, involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or an amine salt. libretexts.orgnih.govquimicaorganica.org This reaction typically leads to the formation of an α,β-unsaturated product after dehydration. libretexts.org For example, reacting this compound with malononitrile would yield 2-((6-(3,4-dichlorophenyl)pyridin-3-yl)methylene)malononitrile.

The Wittig reaction offers another route to create carbon-carbon double bonds by reacting the aldehyde with a phosphorus ylide. This method is highly versatile for the synthesis of various substituted alkenes.

Table 2: Examples of Condensation Reactions

Reaction TypeNucleophile ExampleProduct
Knoevenagel CondensationMalononitrile2-((6-(3,4-Dichlorophenyl)pyridin-3-yl)methylene)malononitrile
Knoevenagel CondensationEthyl CyanoacetateEthyl 2-cyano-3-(6-(3,4-dichlorophenyl)pyridin-3-yl)acrylate
Wittig Reaction(Triphenylphosphoranylidene)methane6-(3,4-Dichlorophenyl)-3-vinylpyridine

Oxidation Potentials and Control for Selective Functionalization

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, 6-(3,4-dichlorophenyl)nicotinic acid, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and Jones reagent (CrO₃ in sulfuric acid). The choice of oxidant and reaction conditions can be controlled to achieve high yields and prevent over-oxidation or side reactions with the pyridine (B92270) ring or the dichlorophenyl group. This carboxylic acid derivative serves as a versatile intermediate for further functionalization, such as the formation of esters and amides.

Reactivity of the Substituted Pyridine Core

The pyridine ring in this compound possesses its own distinct reactivity, allowing for functionalization at both the nitrogen atom and the carbon atoms of the ring.

Functionalization of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing for reactions with electrophiles. N-alkylation can be achieved by treating the compound with alkyl halides, such as methyl iodide, to form the corresponding pyridinium (B92312) salt. researchgate.net This modification introduces a positive charge on the nitrogen, which can significantly alter the electronic properties and reactivity of the entire molecule.

Furthermore, the nitrogen atom can be oxidized to form an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting this compound N-oxide exhibits altered reactivity patterns for aromatic substitution on the pyridine ring. sigmaaldrich.com

Table 3: Functionalization of the Pyridine Nitrogen

Reaction TypeReagent ExampleProduct
N-AlkylationMethyl Iodide (CH₃I)3-Formyl-1-methyl-2-(3,4-dichlorophenyl)pyridin-1-ium iodide
N-Oxidationm-Chloroperoxybenzoic acid (m-CPBA)This compound N-oxide

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is generally considered electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. chemrxiv.org The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions. Given that the molecule is already substituted at the 3- and 6-positions, further electrophilic substitution would be challenging and likely require harsh reaction conditions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group is present at the 2-, 4-, or 6-positions. nih.govchemrxiv.org In the case of this compound, the chlorine atoms on the phenyl ring are generally unreactive towards nucleophilic substitution under standard conditions. However, if a leaving group were introduced onto the pyridine ring itself, for instance by replacing a substituent, nucleophilic attack would be favored at the positions ortho and para to the ring nitrogen. quimicaorganica.org For example, if a chlorine atom were present at the 2-position of the pyridine ring, it could potentially be displaced by nucleophiles like amines or alkoxides. The presence of the electron-withdrawing aldehyde group would further activate the ring towards such substitutions.

Manipulation of the Dichlorophenyl Moiety for Diversification

The 3,4-dichlorophenyl substituent of this compound offers significant opportunities for structural diversification. The two chlorine atoms, being ortho and para to the point of attachment to the pyridine ring, are susceptible to a range of chemical transformations. These modifications can be broadly categorized into palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions. Such derivatization strategies are pivotal in medicinal chemistry and materials science for the generation of novel analogues with tailored electronic, steric, and pharmacokinetic properties.

Further Arylation or Heteroarylation via Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine substituents on the phenyl ring of this compound can serve as handles for such transformations, enabling the introduction of a wide array of aryl and heteroaryl groups.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron species with a halide in the presence of a palladium catalyst and a base, is a versatile method for forming biaryl linkages. youtube.comnih.gov While specific examples with this compound are not extensively documented in publicly available literature, the reactivity of dichlorophenyl moieties attached to heterocyclic systems is well-established. mdpi.comnih.gov The differential reactivity of the two chlorine atoms could potentially allow for selective mono- or di-arylation under carefully controlled conditions. The chlorine at the 4-position is generally more reactive in such cross-coupling reactions than the one at the 3-position due to electronic effects.

A typical Suzuki-Miyaura coupling protocol would involve reacting this compound with an aryl or heteroaryl boronic acid or boronate ester. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are capable of coupling even less reactive aryl chlorides. rsc.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgyoutube.com This reaction would allow for the introduction of primary or secondary amines at the position of one or both chlorine atoms on the phenyl ring of this compound. This transformation is of particular importance in the synthesis of pharmaceutical compounds, as the resulting arylamine moiety is a common pharmacophore. The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for successful amination and can be tuned to favor mono- or di-substitution. organic-chemistry.org

Reaction Type Typical Reagents & Conditions Potential Products
Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄ or other Pd catalyst, a base (e.g., Na₂CO₃, K₃PO₄), and a solvent (e.g., Toluene, Dioxane, DMF), often with heating. youtube.comnih.govmdpi.com6-(4-Aryl-3-chlorophenyl)nicotinaldehyde, 6-(3-Aryl-4-chlorophenyl)nicotinaldehyde, 6-(3,4-Diarylphenyl)nicotinaldehyde
Buchwald-Hartwig AminationPrimary or secondary amine, a Pd catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP, XPhos), a base (e.g., NaOtBu, Cs₂CO₃), and a solvent (e.g., Toluene, Dioxane), typically under an inert atmosphere. wikipedia.orgorganic-chemistry.org6-(4-Amino-3-chlorophenyl)nicotinaldehyde, 6-(3-Amino-4-chlorophenyl)nicotinaldehyde, 6-(3,4-Diaminophenyl)nicotinaldehyde

Introduction of Diverse Substituents via Halogen Displacement

The electron-withdrawing nature of the pyridine ring and the aldehyde group can activate the dichlorophenyl moiety towards nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces one of the chlorine atoms.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the activating effect is transmitted through the biaryl system. The chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 3-position due to the ability to delocalize the negative charge of the Meisenheimer intermediate onto the activating pyridine ring. nih.govyoutube.com

A wide range of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines, allowing for the introduction of diverse functional groups. The reaction is typically carried out in a polar aprotic solvent, and heating may be required to drive the reaction to completion. The selectivity for mono-substitution at the 4-position is generally high.

Nucleophile Typical Reagents & Conditions Potential Product
Alkoxides (e.g., RO⁻)Sodium or potassium alkoxide in a polar aprotic solvent like DMSO or DMF, often with heating.6-(3-Chloro-4-alkoxyphenyl)nicotinaldehyde
Thiolates (e.g., RS⁻)Sodium or potassium thiolate in a polar aprotic solvent like DMSO or DMF.6-(3-Chloro-4-(alkylthio)phenyl)nicotinaldehyde
Amines (e.g., R₂NH)A primary or secondary amine, often in a polar solvent at elevated temperatures and pressures.6-(3-Chloro-4-(dialkylamino)phenyl)nicotinaldehyde

Applications As a Key Chemical Intermediate in Advanced Synthetic Programs

Precursor in the Development of Quinolone Scaffolds

The utility of 6-(3,4-Dichlorophenyl)nicotinaldehyde is prominently highlighted in its role as a precursor for synthesizing quinolone scaffolds. Quinolones are a class of compounds with a bicyclic structure that are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. mdpi.com The development of new antimalarial drugs, for instance, has increasingly focused on quinoline-based structures. mdpi.comnih.gov

The fight against malaria requires the continuous development of new and effective therapeutic agents to combat drug resistance. mdpi.com In this context, this compound serves as a crucial starting material for creating novel antimalarial compounds. It is a key intermediate in the synthesis of 2-pyridylquinolone antimalarials, a class of compounds investigated for improved activity and better physicochemical properties. lookchem.com The strategic use of this aldehyde allows medicinal chemists to generate libraries of related molecules, a fundamental practice in lead optimization. By systematically modifying the quinolone structure derived from this precursor, researchers can fine-tune the compound's efficacy and properties, aiming to develop a preclinical candidate with potent action against various life cycle stages of the Plasmodium parasite. nih.gov

The synthesis of 2-aryl quinolone analogues for biological screening leverages the reactivity of the aldehyde functional group in this compound. lookchem.com This group can readily participate in condensation reactions, such as the Claisen-Schmidt condensation, with acetophenones to form chalcones, which are key intermediates that can then be cyclized to form the quinolone core. researchgate.net This synthetic pathway enables the introduction of diverse aryl groups at the 2-position of the quinolone ring system, leading to the creation of a variety of analogues. These analogues are then subjected to biological investigations to assess their antimalarial potency and to establish a structure-activity relationship (SAR), guiding the design of more potent compounds. lookchem.com

Building Block for Novel Heterocyclic Ring Systems in Medicinal Chemistry

Heterocyclic compounds are foundational in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. sigmaaldrich.comossila.com this compound is a valuable building block for constructing novel heterocyclic ring systems due to its bifunctional nature. The existing substituted pyridine (B92270) ring acts as a stable scaffold, while the aldehyde group provides a reactive site for further elaboration and ring formation.

The aldehyde group of this compound is a key component in multicomponent reactions used to construct complex, fused heterocyclic systems. For example, aromatic aldehydes are known to react with reagents like dithiomalondianilide and cyanoacetamide in a one-pot, three-component reaction to yield lookchem.combldpharm.comdithiolo[3,4-b]pyridine derivatives. nih.gov This type of reaction demonstrates how the aldehyde can be used to build a new pyridine ring fused to another heterocycle. Similarly, synthetic strategies involving the reaction of aminopyrazoles with aromatic aldehydes can lead to the formation of pyrazolo[3,4-b]pyridin-6-ones. nih.gov The use of dichlorinated aldehydes, such as 4,6-dichloropyrimidine-5-carboxaldehyde, has also been shown to produce versatile intermediates like 4-chloropyrazolo[3,4-d]pyrimidines, which can be further functionalized to create diverse molecular arrays. researchgate.net

Table 1: Examples of Pyridine-Fused Heterocyclic Systems Synthesized from Aldehyde Precursors

Fused Ring System Synthetic Precursors Reference
lookchem.combldpharm.comdithiolo[3,4-b]pyridines Aromatic Aldehyde, Cyanoacetamide, Dithiomalondianilide nih.gov
Pyrazolo[3,4-b]pyridin-6-ones Aromatic Aldehyde, Aminopyrazole, Meldrum's Acid nih.gov
Pyrazolo[3,4-d]pyrimidines Dichloropyrimidine-5-carboxaldehyde, Hydrazines researchgate.net

Beyond fused systems, this compound is used to create a variety of highly functionalized, non-fused pyridine-based scaffolds. Pyridine derivatives are prevalent in drug development due to their wide range of pharmacological properties. nih.gov The aldehyde can be reacted with various nucleophiles to introduce new side chains and functional groups. For instance, reacting a pyridyl aldehyde with a pyridyl amine is a reported method for generating novel pyridine scaffolds with potential antibacterial and antitubercular activities. nih.gov This adaptability allows for the decoration of the core pyridine structure, a key strategy in medicinal chemistry for discovering compounds with desired biological effects. nih.gov

Utilization in the Synthesis of Agrochemical and Pharmaceutical Ingredients

The application of this compound extends to the synthesis of active ingredients for both the pharmaceutical and agrochemical industries. bldpharm.com The presence of the dichlorophenyl moiety is a common feature in many biologically active compounds in both sectors.

In agrochemical research, intermediates like aromatic aldehydes are used to synthesize compounds with desired activities. For example, certain lookchem.combldpharm.comdithiolo[3,4-b]pyridines, synthesized from aromatic aldehydes, have demonstrated moderate effects as herbicide safeners. nih.gov Furthermore, pyridine-3-carboxamide (B1143946) derivatives have been developed as effective agents against bacterial wilt in crops, showcasing the utility of the pyridine scaffold in agriculture. nih.gov

In the pharmaceutical sector, the compound is classified as a key intermediate. bldpharm.com Its role in producing antimalarial quinolones is a prime example of its application in the synthesis of active pharmaceutical ingredients (APIs). lookchem.comcam.ac.uk The synthesis of APIs often involves multi-step processes where versatile and reactive building blocks like this compound are essential for efficiently constructing the final complex drug molecule. nih.gov

Table 2: List of Mentioned Chemical Compounds and Intermediates

Compound Name / Class CAS Number Role/Significance
This compound 898796-05-9 Main subject; key chemical intermediate
Quinolone N/A Scaffold for antimalarial compounds
2-Aryl Quinolone N/A Analogues for biological investigation
2-Pyridylquinolone N/A Class of antimalarials with improved properties
lookchem.combldpharm.comdithiolo[3,4-b]pyridine N/A Fused heterocyclic system with agrochemical potential
Pyrazolo[3,4-b]pyridin-6-one N/A Fused heterocyclic system
4,6-Dichloropyrimidine-5-carboxaldehyde 1060811-62-2 Related intermediate for fused heterocycles
Pyridine-3-carboxamide N/A Scaffold for agrochemical agents
4-Chloropyrazolo[3,4-d]pyrimidine N/A Versatile synthetic intermediate
Dithiomalondianilide 15354-95-7 Reagent for heterocyclic synthesis
Cyanoacetamide 107-91-5 Reagent for heterocyclic synthesis

Structure Activity Relationship Sar Investigations of 6 3,4 Dichlorophenyl Nicotinaldehyde Derivatives

Investigation of Substituent Effects on the Dichlorophenyl Moiety in Derivative Activity

The 3,4-dichlorophenyl substituent is a key feature of the parent compound, and modifications to this moiety have been a significant area of SAR studies for related molecular frameworks. The position and nature of substituents on this phenyl ring can dramatically influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Research on related 6-aryl-nicotinaldehyde and similar pyridine (B92270) derivatives has highlighted the importance of the halogenation pattern on the phenyl ring for biological activity. For instance, studies on different classes of molecules with dichlorophenyl groups have shown that the substitution pattern is critical for potency. While direct SAR data for 6-(3,4-Dichlorophenyl)nicotinaldehyde is limited, findings from analogous series, such as 2-phenol-4,6-dichlorophenyl-pyridines, have underscored the importance of the chlorine moieties in enhancing inhibitory activity. nih.gov

In a study of 2-(thienyl-2-yl or 3-yl)-4-furyl-6-aryl pyridine derivatives, it was observed that the presence of a chlorine atom at the para-position of the phenyl ring contributed to enhanced biological activity. researchgate.net This suggests that for derivatives of this compound, the chlorine at the 4-position is likely a key contributor to its activity. The additional chlorine at the 3-position may further modulate the electronic distribution and steric bulk, potentially leading to a specific fit within a target's binding pocket.

To systematically investigate these effects on this compound derivatives, a series of analogs could be synthesized and evaluated, as illustrated in the following hypothetical data table:

Derivative Modification on Phenyl RingExpected Impact on Activity (based on related compounds)Rationale
2,4-DichlorophenylPotentially alteredChange in steric profile and electronic distribution may affect binding affinity.
4-ChlorophenylPotentially reducedRemoval of the second chlorine atom could decrease binding interactions.
3,4-DifluorophenylPotentially alteredFluorine's high electronegativity but smaller size would modify electronic and steric properties differently than chlorine.
4-TrifluoromethylphenylPotentially enhancedThe CF3 group is a strong electron-withdrawing group and could improve metabolic stability.
4-MethoxyphenylPotentially reducedAn electron-donating group would significantly alter the electronic character compared to the dichlorophenyl moiety.

Elucidation of Aldehyde Functional Group Contributions to Ligand-Target Interactions

The aldehyde group at the 3-position of the nicotinic core is a highly reactive functional group that can participate in various non-covalent and covalent interactions with a biological target. Aldehydes are known to be highly reactive molecules and can act as hydrogen bond acceptors. nih.gov This capability is crucial for the orientation and stabilization of the ligand within the binding site of a receptor or enzyme.

The oxygen atom of the aldehyde can form a hydrogen bond with a suitable donor group, such as the backbone amide of an amino acid residue in a protein. nih.gov This interaction can be a critical anchoring point for the entire molecule. Furthermore, the polar nature of the carbonyl group can contribute to favorable dipole-dipole interactions.

In some instances, the electrophilic carbon atom of the aldehyde can undergo nucleophilic attack by a reactive residue in the binding site, such as a cysteine or lysine, to form a reversible or irreversible covalent bond. This mode of action can lead to potent and prolonged inhibition of the target. The potential for such interactions underscores the importance of the aldehyde group for the biological activity of this compound derivatives.

The following table outlines the potential contributions of the aldehyde functional group to ligand-target interactions:

Type of InteractionPotential Interacting ResidueConsequence for Binding
Hydrogen Bond AcceptorSerine, Threonine, Tyrosine, Lysine, ArginineOrientation and stabilization of the ligand in the binding pocket.
Dipole-Dipole InteractionPolar residues in the binding siteContribution to overall binding affinity.
Covalent Adduct FormationCysteine, LysinePotentially irreversible inhibition and high potency.

Strategic Structural Modifications of the Nicotinic Core for Optimized Pharmacophore Presentation

A key feature of the nicotinic core is the nitrogen atom within the pyridine ring. Pharmacophore models for nicotinic agonists have long recognized the importance of a hydrogen bond acceptor in this region. nih.gov The nitrogen atom of the pyridine ring in this compound can act as a hydrogen bond acceptor, similar to the pyridine nitrogen of nicotine (B1678760) itself, which is known to interact with a backbone NH group across a subunit interface in nicotinic acetylcholine (B1216132) receptors. nih.gov

Strategic modifications to the nicotinic core could involve the introduction of additional substituents on the pyridine ring to probe for further interactions with the target or to modulate the physicochemical properties of the compound. For example, adding a small alkyl group could fill a hydrophobic pocket, while introducing a hydroxyl or amino group could provide an additional hydrogen bonding opportunity. However, a review of pyridine derivatives with antiproliferative activity has suggested that the presence of bulky groups can sometimes lead to lower activity, indicating that the size and nature of any additional substituents must be carefully considered. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Nicotinaldehyde-Derived Chemistries

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at identifying novel chemical scaffolds or functional groups that can mimic the activity of a parent compound while offering improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govnih.gov These approaches are particularly valuable when the existing scaffold has liabilities or when seeking novel intellectual property.

Scaffold Hopping:

In the context of this compound, scaffold hopping would involve replacing the central pyridine ring with other heterocyclic systems that can maintain the essential spatial arrangement of the dichlorophenyl and aldehyde (or a bioisosteric equivalent) groups. scispace.com The goal is to find a new core that preserves the key binding interactions. Data-driven methods for scaffold hopping often involve searching databases of molecular fragments to find replacements that have a similar shape and electrostatic profile to the original scaffold. capes.gov.br

Potential replacement scaffolds for the nicotinic core could include:

Pyrimidine (B1678525): This would introduce an additional nitrogen atom, potentially altering the hydrogen bonding capacity and electronic properties.

Thiophene: This five-membered ring could alter the geometry and electronic nature of the scaffold.

Fused ring systems: Bicyclic scaffolds like quinoline (B57606) or isoquinoline (B145761) could be explored to probe for additional interactions with the target.

Bioisosteric Replacements:

Bioisosteric replacement involves substituting a specific functional group with another that has similar physical or chemical properties, leading to a similar biological response. nih.gov For this compound, several bioisosteric replacements could be considered:

For the aldehyde group:

Nitrile (Cyano) group: This is a common bioisostere for an aldehyde, acting as a hydrogen bond acceptor with a linear geometry.

Ketone: Replacing the aldehyde hydrogen with a small alkyl group would create a ketone, altering the steric and electronic properties while retaining the carbonyl oxygen for hydrogen bonding.

Oxime or Hydrazone: These derivatives of the aldehyde could introduce additional hydrogen bonding donors and acceptors.

For the dichlorophenyl group:

Other halogenated phenyl rings: As discussed in section 5.1, rings with different halogenation patterns (e.g., 2,4-dichloro, 3,5-dichloro) would be classic bioisosteric replacements.

Heteroaryl rings: Replacing the dichlorophenyl ring with a dichloropyridyl or dichlorothienyl ring could maintain the halogen interactions while altering the core electronics.

The following table provides examples of potential bioisosteric replacements and the rationale for their consideration:

Original MoietyBioisosteric ReplacementRationale
Aldehyde (-CHO)Nitrile (-CN)Similar size, polarity, and hydrogen bond accepting capability.
Aldehyde (-CHO)Acetyl (-COCH3)Retains carbonyl for hydrogen bonding but with increased steric bulk.
3,4-Dichlorophenyl5,6-Dichloropyridin-3-ylIntroduces a nitrogen atom into the ring, potentially forming new interactions.
3,4-DichlorophenylThiophene-2,3-diyl dichlorideReplaces the phenyl ring with a five-membered heterocycle, altering the geometry.

Through the systematic application of these SAR-guided strategies, the development of derivatives of this compound with optimized biological profiles can be pursued.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations on 6-(3,4-Dichlorophenyl)nicotinaldehyde and its Derivatives

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to yield information about molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. cmu.edu For complex organic molecules, DFT is instrumental in optimizing molecular geometry, calculating vibrational frequencies, and understanding electronic distribution.

In a study on the closely related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, DFT calculations were performed to investigate its structural and chemical properties. aalto.fi The use of DFT with dispersion corrections (DFT-D3) was highlighted as important for accurately modeling the stability of the crystal structure, indicating that dispersion forces play a remarkable role. aalto.fi Such calculations for this compound would similarly reveal the most stable conformation by finding the global minimum on the potential energy surface. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric profile. These theoretical calculations can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. aalto.fi

Parameter Description Relevance to this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Predicts the most stable 3D structure, including bond lengths and angles.
Total Energy The total electronic energy of the molecule in its optimized state.Allows for comparison of the relative stability of different isomers or conformers.
Vibrational Frequencies Calculated frequencies corresponding to molecular vibrations.Helps to confirm a true energy minimum (no imaginary frequencies) and can be used to predict the infrared (IR) spectrum.
Electron Density The probability distribution of finding an electron in space.Reveals how electrons are distributed across the molecule, indicating regions of high or low electron density.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor for chemical reactivity, kinetic stability, and optical properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron from the ground state. researchgate.net For this compound, FMO analysis would identify the primary sites for nucleophilic and electrophilic attack. The HOMO density distribution would indicate the regions most susceptible to electrophilic attack, while the LUMO distribution would highlight the sites prone to nucleophilic attack. This analysis is crucial for predicting the compound's behavior in chemical reactions and for understanding its potential interactions with biological targets. nih.gov Studies on other substituted pyridine (B92270) derivatives have successfully used FMO analysis to correlate electronic properties with observed biological activities. nih.gov

Orbital/Parameter Description Predicted Role in this compound Reactivity
HOMO The highest energy molecular orbital containing electrons.Indicates the sites most likely to donate electrons in a reaction (nucleophilic centers).
LUMO The lowest energy molecular orbital without electrons.Indicates the sites most likely to accept electrons in a reaction (electrophilic centers).
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A smaller gap generally implies higher reactivity and lower kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and electrostatic interactions. researchgate.netresearchgate.net The MEP map uses a color scale to show different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green represents areas of neutral potential. researchgate.net

For this compound, an MEP map would clearly identify the electron-rich and electron-poor regions. The electronegative oxygen atom of the aldehyde group and the nitrogen atom in the pyridine ring are expected to be regions of negative potential (red), making them sites for hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atom of the aldehyde group would likely be a region of positive potential (blue). This information is invaluable for predicting intermolecular interactions in the solid state and for understanding how the molecule might bind within the active site of a biological receptor. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in solution or bound to a protein). nih.govresearchgate.net

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most populated conformations in solution. This is particularly important for understanding the flexibility of the bond connecting the dichlorophenyl and pyridine rings. Furthermore, if a biological target is known, MD simulations can model the process of ligand binding, revealing the key interactions that stabilize the ligand-receptor complex and providing estimates of binding free energy. nih.gov This dynamic view is crucial for understanding how the molecule behaves in a biological context, which is often fluid and subject to thermal fluctuations. nih.gov

Computational Approaches in Reaction Mechanism Elucidation for Synthetic Optimization

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction pathway. This allows for the identification of the rate-determining step and provides a deeper understanding of the factors controlling the reaction's outcome and regioselectivity. researchgate.net

For the synthesis of this compound and its derivatives, computational studies could be employed to optimize reaction conditions. For example, different catalysts, solvents, or temperature conditions could be modeled to find those that lower the activation energy of the desired pathway while disfavoring the formation of byproducts. This in silico approach can save significant time and resources in the laboratory by predicting the most promising synthetic routes before they are attempted experimentally. masterorganicchemistry.com

Virtual Screening and Ligand-Based Design Principles for Compound Library Generation

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Virtual screening can be either structure-based (requiring a 3D structure of the target) or ligand-based. nih.govarxiv.org

Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules known to be active against a specific target. nih.gov Starting with a known active compound, such as a derivative of this compound with desirable properties, LBVS methods can search for other compounds with similar features (e.g., shape, electrostatic properties). researchgate.net This principle of molecular similarity—that similar compounds often have similar biological activities—is used to generate a focused library of new compounds for synthesis and testing. This approach is particularly valuable when the 3D structure of the biological target is unknown. nih.gov By systematically modifying the core scaffold of this compound in silico and evaluating the resulting properties, a virtual library can be generated, prioritizing candidates with the highest potential for improved activity or other desired characteristics.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Green Chemistry Approaches for Synthesis of Nicotinaldehydes

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including nicotinaldehydes, to minimize environmental impact and enhance safety. rasayanjournal.co.innih.gov This paradigm shift focuses on creating chemical processes and products that are environmentally benign, economically viable, and utilize renewable resources. rasayanjournal.co.inresearchgate.net

Key strategies in the green synthesis of heterocyclic compounds that are applicable to nicotinaldehydes include:

Use of Eco-Friendly Solvents: There is a growing emphasis on replacing hazardous organic solvents with greener alternatives. nih.gov Water, in particular, is recognized as an ideal solvent due to its non-toxic and abundant nature. nih.gov

Energy-Efficient Synthesis Methods: Techniques such as microwave-assisted and ultrasonic synthesis are being employed to accelerate reaction rates, often leading to higher yields and purer products with reduced energy consumption. rasayanjournal.co.in Microwave irradiation, for instance, has been successfully used in the synthesis of imidazole-based pyrimidine (B1678525) hybrids in water, achieving reaction completion in minutes. nih.gov

Solvent-Free Reactions: Performing reactions in the absence of solvents offers significant advantages, including cleaner reaction profiles, simplified product separation and purification, and reduced waste generation. rasayanjournal.co.in

Photocatalysis: The use of light to drive chemical reactions represents a mild and sustainable approach. rsc.org For example, a photo-organocatalytic protocol has been developed for the efficient acetalization of various aldehydes using inexpensive lamps as a light source. rsc.org Similarly, heterogeneous photocatalysis using materials like Ni/ZnO has shown high efficiency in the selective oxidation of aryl alcohols to the corresponding aldehydes. rsc.org

These methodologies align with the core objectives of green chemistry by maximizing atom economy, reducing waste, and designing safer chemical processes. researchgate.net

Table 1: Comparison of Green Chemistry Techniques in Heterocyclic Synthesis

Technique Principle Advantages Reference
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions directly and efficiently. Faster reaction times, higher yields, improved purity. rasayanjournal.co.in
Ultrasonic Synthesis Employs acoustic cavitation to enhance chemical reactivity. Increased reaction rates, can enable novel transformations. rasayanjournal.co.in
Solvent-Free Conditions Reactants are mixed directly without a solvent medium. Reduced waste, simplified workup, cost-effective. rasayanjournal.co.in
Aqueous Synthesis Uses water as the reaction solvent. Environmentally benign, safe, and inexpensive. nih.gov
Photocatalysis Uses light to activate a catalyst and drive a reaction. Mild reaction conditions, high selectivity, sustainable energy source. rsc.orgrsc.org

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research and development by enabling the rapid screening and optimization of reactions. bohrium.comcea.fr HTE platforms allow chemists to perform a large number of experiments in parallel, in miniaturized formats like 96-well plates, to quickly identify optimal reaction conditions, catalysts, and substrates. cea.fr This approach drastically saves time and materials while expanding the scope of explored chemical space. bohrium.comcea.fr

For the synthesis of complex molecules like 6-(3,4-Dichlorophenyl)nicotinaldehyde, HTE can be used to:

Rapidly screen a wide array of catalysts, ligands, bases, and solvents. cea.fr

Optimize reaction parameters such as temperature, pressure, and reactant ratios.

Accelerate the discovery of new synthetic methodologies. bohrium.com

Automated synthesis platforms are crucial for the routine and reproducible production of chemical compounds, particularly in a regulated environment. nih.govnih.gov The automated synthesis of complex radiolabeled molecules like 6-[¹⁸F]Fluoro-L-DOPA, which also involves a substituted aromatic ring, demonstrates the feasibility and importance of automation for producing specialized chemicals with high purity and yield. nih.govnih.govd-nb.inforesearchgate.net Although the synthesis of such molecules can be complex, automation is key to overcoming challenges and ensuring reliability for large-scale applications. nih.govnih.gov This technology is directly transferable to the production of nicotinaldehyde derivatives, facilitating their development and potential commercialization.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is critical for improving the efficiency and selectivity of reactions leading to compounds like this compound. Research is focused on creating catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide precise control over the reaction outcome.

Recent advancements in catalysis relevant to nicotinaldehyde synthesis include:

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction, catalyzed by palladium(0) complexes, is a highly efficient method for forming carbon-carbon bonds. It has been successfully employed to synthesize new nicotinaldehyde derivatives under gentle reaction conditions. nih.gov This approach is fundamental for coupling the dichlorophenyl ring to the pyridine (B92270) scaffold.

Photocatalytic Systems: As mentioned, heterogeneous photocatalysts like three-dimensional Ni/ZnO nanoparticles are emerging as a green and effective option for the selective oxidation of alcohols to aldehydes, using molecular oxygen as the oxidant. rsc.org Such catalysts can be easily recovered and reused, making them suitable for industrial-scale synthesis. rsc.org

Chiral Metal Complexes: For syntheses requiring stereocontrol, chiral catalysts are indispensable. For instance, chiral iridium complexes have been used for the first successful catalytic enantioselective intramolecular Tishchenko reaction of a meso-dialdehyde, producing chiral lactones with high enantiomeric excess. nih.gov This highlights the potential for developing catalytic systems that can introduce chirality into nicotinaldehyde-based structures.

The exploration of these and other advanced catalytic systems is essential for producing complex molecules with high precision and minimal waste.

Table 2: Examples of Novel Catalytic Systems

Catalyst Type Example Reaction Key Advantages Reference
Palladium(0) Complexes Suzuki-Miyaura Coupling High efficiency, mild conditions, functional group tolerance. nih.gov
Ni/ZnO Nanoparticles Photocatalytic Oxidation of Alcohols Uses visible light, green oxidant (O₂), reusable catalyst. rsc.org
Chiral Iridium Complexes Enantioselective Tishchenko Reaction High enantioselectivity, creation of chiral centers. nih.gov

Advanced Computational Methodologies for Predictive Modeling and Materials Science Applications

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular properties and reactivity, thereby guiding experimental design. For nicotinaldehyde derivatives, computational methods are being used to predict their behavior and potential applications.

Predictive Modeling: A recent study on new nicotinaldehyde derivatives employed a suite of computational tools to evaluate their properties. nih.gov

Density Functional Theory (DFT): Used to analyze the electronic structure, such as the HOMO-LUMO band gaps. nih.gov

Molecular Docking: Utilized to simulate the interaction of the molecules with biological targets. nih.gov

ADMET/PASS Analysis: Employed to predict the absorption, distribution, metabolism, excretion, toxicity, and potential biological activities of the compounds. nih.gov

These computational-experimental approaches provide a powerful framework for rationally designing new molecules with desired characteristics. nih.gov

Materials Science Applications: While direct materials science applications for this compound are not yet established, the broader class of heterocyclic compounds, such as pyrimidines, shows potential for use in developing molecular wires and light-emitting devices. rasayanjournal.co.inresearchgate.net The electronic and structural properties of nicotinaldehydes, which can be predicted and tuned using computational models, suggest they could be investigated as building blocks for novel functional materials. researchgate.net For example, computational design can aid in the development of materials with specific magnetic or electronic properties for sensor applications. researchgate.net

Advanced computational methodologies are set to accelerate the discovery and development of new applications for nicotinaldehyde derivatives, from medicinal chemistry to materials science.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-(3,4-Dichlorophenyl)nicotinaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between a halogenated nicotinaldehyde precursor and 3,4-dichlorophenylboronic acid. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent (toluene/ethanol mixtures), and temperature (80–100°C). Optimization can involve varying catalyst loading (0.5–5 mol%) and reaction time (12–24 hours) to maximize yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical . For mechanistic insights into cross-coupling, refer to advanced organic chemistry texts discussing palladium-mediated reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm aldehyde proton resonance (δ ~10.1 ppm) and aromatic substitution patterns. Compare with analogous compounds like 6-(2,4-difluorophenyl)nicotinaldehyde, where δ 10.15 ppm (CHO) and aromatic protons show distinct coupling patterns .
  • FT-IR : Validate aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Use ESI or EI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with NIST spectral libraries for validation .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm). Compare retention time with certified reference standards, if available .
  • TLC : Employ silica plates and visualize spots under UV (Rf ~0.5 in hexane/ethyl acetate 7:3).
  • Melting Point Analysis : While not always definitive, sharp melting points (e.g., 289°C for similar nitrocinnamic acids) indicate crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound in cross-coupling reactions?

  • Methodological Answer : Systematically test variables such as:

  • Electronic Effects : Electron-withdrawing substituents (e.g., Cl) may slow oxidative addition; use DFT calculations to predict electronic profiles .
  • Steric Hindrance : Compare yields with ortho-substituted vs. para-substituted aryl halides.
  • Catalyst Screening : Test Pd(II) vs. Pd(0) catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄).
    Document reaction progress via in-situ IR or GC-MS to identify intermediates .

Q. What strategies are effective in mitigating purification challenges during the synthesis of this compound?

  • Methodological Answer :

  • Recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) to isolate crystalline product.
  • Distillation : For volatile impurities, employ short-path distillation under reduced pressure.
  • Chelation Traps : Add EDTA to remove residual metal catalysts during aqueous workup .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF).
  • Docking Studies : If targeting biological activity, model interactions with enzyme active sites (e.g., oxidoreductases) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer :

  • Internal Standards : Use tetramethylsilane (TMS) or spiking with a known compound (e.g., 3-nitrodibenzofuran) to calibrate shifts .
  • Solvent Effects : Note solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d6).
  • Collaborative Validation : Share raw data with independent labs for reproducibility checks .

Q. What experimental designs are recommended for studying the stability of this compound under varying conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to heat (40–60°C), light (UV lamp), and humidity (75% RH) over 1–4 weeks. Monitor degradation via HPLC.
  • Kinetic Studies : Perform Arrhenius analysis to extrapolate shelf-life at room temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.